(1-Amino-2-methylpropyl)boronic acid
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Overview
Description
(1-Amino-2-methylpropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 1-amino-2-methylpropyl moiety. Boronic acids are known for their unique chemical properties and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-methylpropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 2-methylpropene with borane, followed by oxidation with hydrogen peroxide to yield the desired boronic acid .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The resulting borate esters are then hydrolyzed to yield the corresponding boronic acids .
Chemical Reactions Analysis
Types of Reactions: (1-Amino-2-methylpropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boric acid.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Borate esters or boric acid.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(1-Amino-2-methylpropyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Amino-2-methylpropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with the target molecules, forming stable complexes that can be used for detection or inhibition purposes .
Comparison with Similar Compounds
(2-Methylpropyl)boronic acid: Similar in structure but lacks the amino group.
Phenylboronic acid: Contains a phenyl group instead of the 1-amino-2-methylpropyl moiety.
Methylboronic acid: Contains a methyl group instead of the 1-amino-2-methylpropyl moiety.
Uniqueness: (1-Amino-2-methylpropyl)boronic acid is unique due to the presence of both an amino group and a boronic acid group, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
(1-amino-2-methylpropyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12BNO2/c1-3(2)4(6)5(7)8/h3-4,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUDHUUVWREDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C(C)C)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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